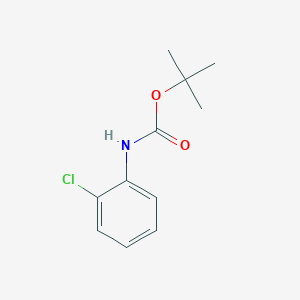
1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-ethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, commonly known as ESI or ESI-09, is a small molecule inhibitor that has been widely used in scientific research. It has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases.
Applications De Recherche Scientifique
Urea Derivatives in Biosensing
Urea Biosensors for Medical and Environmental Monitoring
Urea derivatives play a critical role in the development of biosensors aimed at detecting urea levels, which is vital for diagnosing and monitoring various health conditions, including kidney and metabolic disorders. The advancements in biosensors utilizing urea derivatives have shown significant potential for non-invasive, rapid, and accurate urea concentration measurements in clinical diagnostics and environmental monitoring (Botewad et al., 2021).
Urea Derivatives in Drug Design
Urease Inhibitors for Treating Infections
Certain urea derivatives have been identified as potent urease inhibitors, offering therapeutic approaches for treating gastric and urinary tract infections caused by urease-producing bacteria. This application underscores the medicinal significance of urea derivatives in developing drugs aimed at specific enzymatic targets, thereby providing a pathway for novel antibacterial treatments (Kosikowska & Berlicki, 2011).
Environmental Applications of Urea Derivatives
Biodegradation and Environmental Fate of Urea Derivatives
Research into the biodegradation and environmental fate of urea derivatives, such as ethyl tert-butyl ether (ETBE), reveals the ecological dynamics of these compounds. Understanding the microbial degradation pathways and environmental impacts of urea derivatives is crucial for assessing their safety and ecological footprint, guiding their use in industrial and agricultural applications (Thornton et al., 2020).
Urea Derivatives in Energy Storage
Urea as a Hydrogen Carrier for Energy Supply
Innovations in energy storage and fuel cell technologies have explored the use of urea as a hydrogen carrier. The potential of urea derivatives in storing and releasing hydrogen presents a promising avenue for developing safe, sustainable, and long-term energy solutions, highlighting the versatility and applicability of urea in energy sciences (Rollinson et al., 2011).
Propriétés
IUPAC Name |
1-(2-ethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-3-27-18-11-7-6-10-17(18)23-20(24)21-12-13-28(25,26)19-14(2)22-16-9-5-4-8-15(16)19/h4-11,22H,3,12-13H2,1-2H3,(H2,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNHDVODLEVCCIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCS(=O)(=O)C2=C(NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-({(Z)-[1-(4-methylbenzyl)-2,2-dioxido-4-oxo-1,4-dihydro-3H-2,1-benzothiazin-3-ylidene]methyl}amino)benzoate](/img/structure/B2805110.png)


![3-Methyl-6-[4-(6-phenylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2805115.png)


![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-ethylsulfanylbenzamide](/img/structure/B2805118.png)



![5-chloro-N-({3-methoxy-4-[(oxolan-2-yl)methoxy]phenyl}methyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2805126.png)


